molecular formula C26H27N5O3 B3015806 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one CAS No. 897612-92-9

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Cat. No. B3015806
M. Wt: 457.534
InChI Key: FNSCJBMQGPABLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Anticancer Activity

Researchers Kumar et al. (2013) synthesized a range of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine components, and evaluated them for anticancer activity. They found that several of these compounds exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).

Antidepressant and Antianxiety Effects

A study by Kumar et al. (2017) involved the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were tested for antidepressant activities using behavioral tests in mice. Compounds from this series showed significant reductions in immobility times, suggesting antidepressant potential. Additionally, some compounds also demonstrated antianxiety activity (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Crystal Structure Analysis

Ullah and Altaf (2014) studied the crystal structures of various piperazine derivatives, including those related to the compound of interest. Understanding the crystal structures of these compounds is crucial for determining their potential as pharmacological agents (Ullah & Altaf, 2014).

Synthesis and Docking Studies

Balaraju et al. (2019) conducted synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including those with pyridine-2-yl components. Such studies are integral for understanding how these compounds interact with biological targets at the molecular level (Balaraju, Kalyani, & Laxminarayana, 2019).

Antimicrobial Activity

Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including those with pyridin-2-yl-piperazin-1-ylmethyl components. These compounds were evaluated for their antimicrobial activity against a variety of bacteria and fungi, indicating their potential use in treating microbial infections (Patel, Patel, Kumari, & Patel, 2012).

Metabolism in Chronic Myelogenous Leukemia Patients

A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor with structural similarities to the compound , was conducted by Gong et al. (2010). They explored the metabolites of this compound in patients with chronic myelogenous leukemia, providing insights into its metabolic pathways in humans (Gong, Chen, Deng, & Zhong, 2010).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound .

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-17-22(32)24(26(33)31(19)18-20-7-6-16-34-20)25(21-8-2-4-10-27-21)30-14-12-29(13-15-30)23-9-3-5-11-28-23/h2-11,16-17,25,32H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSCJBMQGPABLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

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